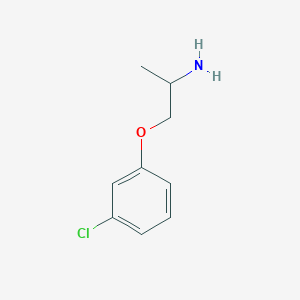

1-(2-Aminopropoxy)-3-chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-(3-chlorophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 |

InChI Key |

VIUWISNMRGZYIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Pathway Optimization for 1 2 Aminopropoxy 3 Chlorobenzene

Retrosynthetic Analysis of 1-(2-Aminopropoxy)-3-chlorobenzene Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgnsf.gov This process involves breaking bonds to reveal "synthons," which are idealized fragments, and their corresponding "synthetic equivalents," which are real chemical reagents.

For this compound, two primary disconnection points are logical: the ether linkage (C-O) and the amine group (C-N) on the side chain.

Disconnection 1: C(aryl)-O Bond (Ether Linkage): This is a common and effective strategy. Breaking the bond between the aromatic ring and the propoxy oxygen leads to a 3-chlorophenol synthon and a 2-aminopropoxy cation synthon. The corresponding synthetic equivalents would be 3-chlorophenol (a nucleophile after deprotonation) and a 3-carbon electrophile bearing an amino group or a precursor, such as 2-aminopropan-1-ol or a protected version.

Disconnection 2: C(propyl)-N Bond (Amine Linkage): Alternatively, disconnecting the carbon-nitrogen bond suggests an electrophilic 1-(2-substituted-propoxy)-3-chlorobenzene intermediate and a nucleophilic amine source like ammonia. The electrophilic carbon would require a good leaving group, such as a tosylate or halide, which can be derived from the corresponding alcohol, 1-(2-hydroxypropoxy)-3-chlorobenzene.

These two approaches form the basis for the primary synthetic strategies, which typically build the ether linkage first, followed by the installation of the amine functionality.

Classical and Novel Synthetic Routes to this compound and its Analogues

The synthesis of this compound can be achieved through various pathways, ranging from traditional multi-step sequences to more efficient one-pot procedures. The choice of route often depends on factors such as starting material availability, desired purity, and scalability.

Multi-Step Reaction Sequences and Intermediate Derivatization Strategies

Multi-step syntheses provide a robust and controlled method for constructing the target molecule, allowing for the isolation and purification of key intermediates. mit.edu A common strategy involves the initial formation of the ether bond, followed by functional group interconversion to introduce the amine.

A representative multi-step pathway is outlined below:

Etherification: 3-Chlorophenol is reacted with an electrophilic three-carbon unit. A common reagent for this step is epichlorohydrin or propylene oxide. Using propylene oxide in the presence of a base yields 1-(2-hydroxypropoxy)-3-chlorobenzene.

Activation of the Hydroxyl Group: The secondary alcohol of the intermediate is converted into a better leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester.

Nucleophilic Substitution (Amination): The activated intermediate is then reacted with a nitrogen nucleophile. A common method is the use of sodium azide (NaN₃) to form an azido intermediate, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This two-step process (azide formation and reduction) is often preferred as it avoids the over-alkylation issues common with direct amination using ammonia.

Table 1: Representative Multi-Step Synthesis Pathway

| Step | Transformation | Starting Material | Reagents | Intermediate/Product |

| 1 | Etherification | 3-Chlorophenol | Propylene oxide, Base (e.g., NaOH, K₂CO₃) | 1-(2-Hydroxypropoxy)-3-chlorobenzene |

| 2 | Derivatization | 1-(2-Hydroxypropoxy)-3-chlorobenzene | Tosyl chloride, Pyridine | 1-(2-Tosyloxypropoxy)-3-chlorobenzene |

| 3a | Amination (Azide) | 1-(2-Tosyloxypropoxy)-3-chlorobenzene | Sodium azide (NaN₃) | 1-(2-Azidopropoxy)-3-chlorobenzene |

| 3b | Reduction | 1-(2-Azidopropoxy)-3-chlorobenzene | H₂, Pd/C or LiAlH₄ | This compound |

One-Pot Synthesis Approaches for Efficiency and Selectivity

To improve process efficiency, reduce waste, and shorten reaction times, one-pot syntheses are highly desirable. researchgate.netrsc.org In the context of this compound, a one-pot or tandem reaction could combine the etherification and amination steps. For instance, 3-chlorophenol could be reacted with a reagent that contains both the propoxy backbone and a masked amine functionality in a single transformation. While specific one-pot syntheses for this exact molecule are not widely documented, the principles of tandem reactions can be applied. A hypothetical approach might involve reacting 3-chlorophenol with a suitable amino-epoxide or amino-halide under conditions that facilitate both ether formation and subsequent intramolecular rearrangement or substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Chlorobenzene (B131634) Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. masterorganicchemistry.comlibretexts.org

The chlorobenzene moiety in this compound is not activated towards SNAr. The chlorine atom is a deactivating group, and there are no strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Therefore, a direct displacement of the chloride on 3-chlorophenol or a similar precursor by an aminopropoxide nucleophile is not a viable synthetic route under standard SNAr conditions. The reaction would require extremely harsh conditions (high temperature and pressure) and would likely result in low yields and side products. The primary role of the chlorobenzene ring in the synthesis is as a stable scaffold upon which the side chain is constructed via other mechanisms.

Etherification Reactions for Propoxy Linkage Formation

The formation of the ether linkage is a critical step in the synthesis. The most prevalent and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other electrophile.

For the synthesis of the 1-(2-hydroxypropoxy)-3-chlorobenzene intermediate, the following approaches are common:

Reaction with Propylene Oxide: 3-Chlorophenol is treated with a base (e.g., sodium hydroxide) to form the sodium 3-chlorophenoxide. This phenoxide then acts as a nucleophile, attacking one of the carbons of the propylene oxide ring. This epoxide opening reaction typically results in a mixture of isomers, but attack at the less hindered carbon is often favored, yielding the desired secondary alcohol.

Reaction with a Propyl Halide: An alternative is to react the 3-chlorophenoxide with a 3-carbon alkyl halide, such as 1-chloro-2-propanol.

Table 2: Common Etherification Reagents and Conditions

| Starting Phenol | Electrophilic Reagent | Base | Typical Solvent | Product |

| 3-Chlorophenol | Propylene Oxide | NaOH or K₂CO₃ | Ethanol, DMF | 1-(2-Hydroxypropoxy)-3-chlorobenzene |

| 3-Chlorophenol | 1-Chloro-2-propanol | K₂CO₃ | Acetone, Acetonitrile (B52724) | 1-(2-Hydroxypropoxy)-3-chlorobenzene |

| 3-Chlorophenol | Epichlorohydrin | NaOH | Water, Ethanol | 1-(2,3-Epoxypropoxy)-3-chlorobenzene |

Amination Reactions for the Aminopropoxy Side Chain Construction

The final key transformation is the introduction of the primary amine group onto the propoxy side chain. As discussed in the multi-step synthesis section, this is typically performed on an intermediate where the hydroxyl group has been converted to a leaving group.

Several strategies exist for this amination step:

Gabriel Synthesis: This classic method provides a controlled route to primary amines. The tosylated or halogenated intermediate is reacted with potassium phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure) or acid/base hydrolysis, to release the desired primary amine. This method prevents the formation of secondary and tertiary amine side products.

Azide Reduction: As previously mentioned, displacement of a leaving group with sodium azide followed by reduction is a highly reliable method for preparing primary amines.

Reductive Amination: If the etherification step was designed to produce a ketone, for example, by reacting 3-chlorophenol with chloroacetone to yield 1-(2-oxopropoxy)-3-chlorobenzene, the amine could be introduced via reductive amination. This involves reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

Each of these methods offers a viable pathway to the final amine product, with the choice depending on the specific intermediate available and the desired reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product isolation, with the goal of reducing waste, conserving energy, and eliminating the use and generation of hazardous substances.

Catalytic Approaches and Reagent Selection for Reduced Environmental Impact

Traditional synthetic routes to aryl ethers and amines often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Green catalytic approaches offer a more sustainable alternative by enabling reactions with higher atom economy and lower energy consumption. For the synthesis of this compound, two key transformations are the etherification of 3-chlorophenol and the introduction of the amino group.

Catalytic Etherification: The Williamson ether synthesis, a common method for preparing ethers, traditionally uses a strong base in stoichiometric amounts, generating salt byproducts. A greener approach involves the use of phase-transfer catalysts (PTCs) or solid-supported catalysts. For instance, the reaction of 3-chlorophenol with a suitable 2-aminopropoxy precursor can be efficiently catalyzed by recyclable catalysts under milder conditions. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents an elegant and atom-economical strategy. rsc.org In this approach, a catalyst, often a transition metal complex (e.g., Ru, Ir), facilitates the temporary oxidation of an alcohol to an aldehyde or ketone, which then undergoes reductive amination with an amine, with the hydrogen being returned in the final reduction step. rsc.org This process generates water as the only byproduct. rsc.org

Reductive Amination: For the amination step, direct reductive amination of a corresponding ketone precursor is a greener alternative to methods involving protecting groups and multiple steps. wikipedia.org This one-pot reaction combines a ketone with an amine source in the presence of a reducing agent. wikipedia.org Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method, utilizing molecular hydrogen as the reductant and producing only water as a byproduct. rsc.orgwikipedia.org

Table 1: Comparison of Catalytic Approaches for Greener Synthesis

| Catalytic Approach | Key Reaction | Typical Catalyst | Advantages | Potential Byproducts |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Etherification | Quaternary ammonium salts | Milder conditions, reduced solvent usage | Salt waste (reduced) |

| "Borrowing Hydrogen" | N-Alkylation | [Cp*IrCl2]2, Ru complexes | High atom economy, water as byproduct | Minimal |

| Catalytic Hydrogenation | Reductive Amination | Pd/C, Raney Ni | High efficiency, clean reduction | Water |

Solvent Optimization and Waste Minimization Strategies

Solvent selection plays a pivotal role in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

For the synthesis of this compound, which involves polar reactants, the choice of solvent is critical for reaction efficiency. Hydrophobic solvents such as toluene or xylene are often preferred for the etherification of amino alcohols. google.com However, from a green chemistry perspective, exploring alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or bio-derived solvents (e.g., Cyrene) could significantly reduce the environmental impact. Water, being non-toxic and readily available, is an ideal green solvent, although its use may be limited by the solubility of the reactants.

Waste minimization strategies extend beyond solvent choice. A key principle of green chemistry is to design synthetic routes with high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. nih.gov The aforementioned "borrowing hydrogen" and catalytic reductive amination are excellent examples of atom-economical reactions. rsc.orgwikipedia.org

Furthermore, implementing a circular economy approach by recycling and reusing solvents and catalysts is essential for waste reduction. researchgate.net Continuous processing in flow reactors can facilitate the separation and recycling of catalysts, leading to a more sustainable and cost-effective process.

Table 2: Solvent Selection Guide Based on Green Chemistry Principles

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Conventional | Toluene, Dichloromethane | Often toxic, volatile, and derived from petrochemicals. |

| Recommended | Water, Ethanol | Benign, but may have limitations in solubility and reactivity. |

| Neoteric | Supercritical CO₂, Ionic Liquids, Deep Eutectic Solvents | Offer unique properties but may require specialized equipment and have their own lifecycle considerations. |

Stereoselective Synthesis Approaches to Chiral Analogues of this compound

The presence of a chiral center in the 2-aminopropoxy moiety of this compound means that it can exist as a pair of enantiomers, (R)- and (S)-1-(2-Aminopropoxy)-3-chlorobenzene. In many pharmaceutical and biological applications, a single enantiomer is responsible for the desired activity, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of significant importance.

One of the most common methods for obtaining enantiomerically pure compounds is through chiral resolution. wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A widely used technique for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers.

Another approach to obtaining chiral analogues is through asymmetric synthesis. This involves using a chiral catalyst or a chiral auxiliary to direct the reaction in a way that preferentially forms one enantiomer over the other. For the synthesis of chiral this compound, this could involve the asymmetric reduction of a ketone precursor or an asymmetric amination reaction. While more complex to develop, asymmetric synthesis is often more efficient than chiral resolution as it avoids the loss of 50% of the material.

Table 3: Comparison of Stereoselective Synthesis Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into enantiomers. wikipedia.org | Technically simpler to implement for existing racemic syntheses. wikipedia.org | Theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Potentially higher overall yield of the desired enantiomer. | Requires development of specific and often complex catalytic systems. |

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in modern chemical synthesis, offering numerous advantages over traditional batch processing. jst.org.in These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. europa.eu The synthesis of this compound can be significantly optimized by adopting a continuous flow approach.

A conceptual flow synthesis could involve pumping solutions of the starting materials, 3-chlorophenol and a suitable aminopropanol derivative, through a heated reactor coil containing a packed-bed of a solid-supported catalyst. The small dimensions of the reactor channels ensure efficient mixing and heat transfer, allowing for rapid and controlled reactions. europa.eu The product stream emerging from the reactor can then be passed through in-line purification modules, such as scavenger resins or liquid-liquid extractors, to remove unreacted starting materials and byproducts. uc.pt

Table 4: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Larger volumes of reactants and solvents pose higher risks. | Small reactor volumes minimize the impact of exothermic events. europa.eu |

| Heat Transfer | Can be inefficient, leading to localized hot spots. | High surface-to-volume ratio allows for excellent thermal control. europa.eu |

| Mixing | Can be heterogeneous, affecting reaction rates and selectivity. | Efficient and rapid mixing leads to more consistent results. europa.eu |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the process for a longer duration or by "numbering-up" reactors. |

| Automation | More challenging to fully automate. | Readily amenable to automation and process control. |

Chemical Reactivity, Transformation, and Derivatization Studies of 1 2 Aminopropoxy 3 Chlorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorobenzene (B131634) Moiety

The chlorobenzene portion of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being significantly influenced by the electronic properties of the substituents.

Regioselectivity and Electronic Effects on Aromatic Substitution

The reactivity of the benzene (B151609) ring in 1-(2-Aminopropoxy)-3-chlorobenzene towards electrophilic aromatic substitution is governed by the interplay of the electronic effects of the chloro and aminopropoxy substituents. The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, which makes the aromatic ring less reactive towards electrophiles compared to benzene. minia.edu.eglibretexts.org However, it is an ortho-, para-director because the lone pair of electrons on the chlorine can be donated to the ring by resonance, stabilizing the intermediate carbocation formed during ortho and para attack. libretexts.orguci.edudoubtnut.com

The aminopropoxy group, on the other hand, is an activating group. The oxygen atom, being more electronegative than carbon, has an electron-withdrawing inductive effect, but its electron-donating resonance effect, where a lone pair of electrons is donated to the aromatic ring, is stronger. minia.edu.eglibretexts.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. libretexts.orglibretexts.org

When both substituents are present, their directing effects must be considered. The activating aminopropoxy group will primarily direct incoming electrophiles to the positions ortho and para to it. The deactivating chloro group also directs ortho and para to itself. Therefore, the substitution pattern will be a result of the combined influence of both groups, with the activating group generally having a stronger directing effect. The steric hindrance from the aminopropoxy side chain might also influence the regioselectivity, potentially favoring substitution at the less hindered positions. nih.gov The use of shape-selective catalysts like zeolites can also be employed to favor the formation of specific regioisomers, particularly the para-product. researchgate.netcardiff.ac.uk

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -O-R (Alkoxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

This table provides a generalized overview of substituent effects. The actual reactivity and regioselectivity for this compound will be a composite of these effects.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

The carbon-chlorine bond in this compound, while relatively strong, can be activated by palladium catalysts to participate in various cross-coupling reactions. chlorobenzene.ltd These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling , which involves the reaction of the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.comnih.gov

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination . This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. nih.govnih.gov This method is broadly applicable for the synthesis of a wide variety of arylamines. nih.gov The choice of ligand for the palladium catalyst is crucial for the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions, with bulky and electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base |

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, need to be optimized for each specific substrate combination.

Halogen Exchange and Functionalization Strategies

The chlorine atom on the aromatic ring can be replaced by other functional groups through various transformation strategies. Halogen exchange reactions, for instance, can be used to replace the chlorine with other halogens like fluorine or iodine. While direct displacement is challenging, these transformations can sometimes be achieved under specific conditions, such as using metal halides or through more complex multi-step sequences.

More commonly, the aryl chloride is converted to other functional groups via organometallic intermediates. For example, the formation of a Grignard reagent or an organolithium species by reaction with magnesium or an organolithium reagent, respectively, would create a nucleophilic carbon center on the aromatic ring. This intermediate can then react with a variety of electrophiles to introduce new functional groups. However, the presence of the acidic N-H proton in the aminopropoxy side chain would need to be considered and potentially protected before forming such organometallic reagents.

Reactions Involving the Aminopropoxy Side Chain

The aminopropoxy side chain offers a rich platform for chemical modifications, primarily centered around the reactivity of the primary amine and the potential for transformations of the ether linkage.

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amine group in the aminopropoxy side chain is a nucleophilic center and can readily undergo a variety of reactions.

Alkylation: The amine can be alkylated with alkyl halides or other alkylating agents to form secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. solubilityofthings.com This is a common strategy to introduce a variety of acyl groups and is often used to protect the amine functionality.

Condensation Reactions: The amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to form secondary amines.

These reactions are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups and structural motifs onto the aminopropoxy side chain. solubilityofthings.com

Functional Group Interconversions on the Aminopropoxy Unit

The functional groups within the aminopropoxy unit can be interconverted to create different functionalities. solubilityofthings.comub.edufiveable.meimperial.ac.uk For example, the primary amine could potentially be converted into other nitrogen-containing groups like azides or nitriles through multi-step sequences. vanderbilt.edu The ether linkage, while generally stable, could be cleaved under harsh conditions, such as with strong acids like HBr or HI, although this might also affect other parts of the molecule. More selective methods for functional group interconversion would be necessary to avoid unwanted side reactions. ub.edu

The ability to modify the aminopropoxy side chain is crucial for fine-tuning the properties of the molecule, for instance, in the context of medicinal chemistry or materials science, where small structural changes can lead to significant differences in biological activity or material properties. solubilityofthings.com

Formation of Complex Molecular Architectures Utilizing this compound as a Synthon

The term "synthon" refers to a molecular fragment used in retrosynthetic analysis to represent a potential starting material for the synthesis of a target molecule. wikipedia.org this compound serves as a versatile synthon, providing a foundation for building intricate molecular structures, particularly those of interest in medicinal chemistry and materials science.

The primary amine group is a key reactive site, readily undergoing reactions such as acylation, alkylation, and arylation to form a wide array of derivatives. For instance, it can be acylated with various acid chlorides or anhydrides to produce the corresponding amides. These amides can then serve as precursors for the synthesis of more complex heterocyclic systems.

One notable application of this synthon is in the construction of compounds containing the oxazolidinone ring system. This is achieved through reactions with reagents like phosgene (B1210022) or its equivalents, where the amino and hydroxyl groups (formed after a hypothetical or actual cleavage of the ether bond) cyclize to form the heterocyclic ring.

Furthermore, the chlorobenzene moiety can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the chlorinated position, significantly increasing the molecular complexity. The presence of the aminopropoxy side chain can influence the reactivity and regioselectivity of these transformations.

Below is a table summarizing the use of this compound as a synthon in the formation of different molecular architectures:

| Target Molecular Architecture | Reaction Type | Key Reacting Group(s) on Synthon |

| Amides and Carbamates | Acylation | Primary amine |

| Substituted Amines | Alkylation/Arylation | Primary amine |

| Heterocyclic Systems (e.g., Oxazolidinones) | Cyclization | Primary amine and propoxy oxygen |

| Biaryl Compounds | Suzuki Coupling | Chlorobenzene |

| Substituted Alkenes | Heck Coupling | Chlorobenzene |

| Arylamines/Aryl Ethers | Buchwald-Hartwig Coupling | Chlorobenzene |

Mechanistic Investigations of Key Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating these pathways and characterizing the transition states involved.

A key area of mechanistic study is the nucleophilic substitution at the benzylic-like position of the propoxy chain. However, a more prominent reaction pathway involves the primary amine. For example, in acylation reactions, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and a leaving group.

The formation of heterocyclic rings, such as in the Pictet-Spengler reaction, involves the in-situ formation of an iminium ion from the condensation of an amine and an aldehyde, followed by an intramolecular cyclization. wikipedia.org Although not a direct Pictet-Spengler reactant, the amino group of this compound can participate in analogous cyclization reactions after appropriate functionalization.

Transition state modeling is employed to understand the stereoselectivity of reactions, especially when a chiral center is present, such as the carbon bearing the amino group in the propoxy chain. researchgate.net For instance, in reactions where the amine is part of a chiral auxiliary, both chelated and non-chelated transition state models are considered to predict the stereochemical outcome. researchgate.net The relative energies of these transition states, calculated using DFT, can rationalize the observed product distribution. researchgate.net

Quantum chemical calculations have also been used to study multichannel reactions where a single set of reactants can lead to multiple products through different pathways. mdpi.com These studies help in identifying the kinetically and thermodynamically favored products by calculating the energy barriers of the transition states for each channel. mdpi.com

The table below outlines key reaction pathways and the methods used for their investigation:

| Reaction Pathway | Key Intermediates/Transition States | Investigative Methods |

| N-Acylation | Tetrahedral intermediate | Kinetic studies, Isotope labeling, Computational modeling |

| Nucleophilic Aromatic Substitution | Meisenheimer complex (for addition-elimination), Benzyne (B1209423) intermediate (for elimination-addition) | Spectroscopic analysis (NMR, IR), Trapping experiments, Isotopic labeling, Computational modeling masterorganicchemistry.com |

| Cross-Coupling Reactions | Oxidative addition complex, Transmetalation intermediate, Reductive elimination transition state | In-situ spectroscopic monitoring, Isolation of intermediates, DFT calculations |

| Intramolecular Cyclization | Iminium ion, Chelated transition states | Stereochemical analysis of products, Computational modeling wikipedia.orgresearchgate.net |

Chemo- and Regioselectivity in Multi-functionalized this compound Derivatives

Chemoselectivity and regioselectivity are critical considerations when dealing with multifunctional molecules like derivatives of this compound. The presence of multiple reactive sites—the amine, the ether oxygen, the aromatic ring, and potentially other functional groups introduced during synthesis—necessitates precise control over reaction conditions to achieve the desired outcome.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound derivatives, a primary challenge is often the selective functionalization of the amine in the presence of the ether linkage and the chloro-substituent. For instance, during N-alkylation, careful choice of the alkylating agent and base is required to avoid side reactions, such as cleavage of the ether bond or reactions at the aromatic ring.

Protecting group strategies are commonly employed to enhance chemoselectivity. The amine can be temporarily protected, for example, as a carbamate, to allow for selective reactions at other parts of the molecule, such as the aromatic ring. The protecting group can then be removed under specific conditions to liberate the amine for further transformation.

Regioselectivity concerns the position at which a reaction occurs when there are multiple possible sites. For electrophilic aromatic substitution on the chlorobenzene ring, the directing effects of the chloro and aminopropoxy substituents determine the position of incoming electrophiles. The chloro group is an ortho-, para-director, while the alkoxy group is also an ortho-, para-director. The interplay of their electronic and steric effects will dictate the final substitution pattern.

In the context of multi-functionalized derivatives, chelation-assisted functionalization can be a powerful tool to control regioselectivity. nih.gov By using a directing group that can coordinate to a metal catalyst, the reaction can be guided to a specific C-H bond, enabling selective functionalization that would be difficult to achieve otherwise. nih.gov Machine learning models are also being developed to predict the regioselectivity of certain reactions, such as radical C-H functionalization, by analyzing the properties of the isolated reactants. nih.gov

The following table provides examples of selective reactions and the factors influencing the outcome:

| Reaction Type | Target Site | Influencing Factors for Selectivity |

| N-Acylation | Primary Amine | Steric hindrance around the amine, reactivity of the acylating agent, reaction temperature. |

| Electrophilic Aromatic Substitution | Aromatic Ring (ortho/para to existing groups) | Electronic effects of substituents (activating/deactivating), steric hindrance, nature of the electrophile. |

| Nucleophilic Aromatic Substitution | Carbon bearing the Chlorine | Strength of the nucleophile, reaction conditions (e.g., presence of a strong base for benzyne formation). masterorganicchemistry.com |

| C-H Activation | Specific C-H bond on the aromatic ring or side chain | Use of directing groups, nature of the catalyst. nih.gov |

Advanced Structural Elucidation and Theoretical Conformational Analysis of 1 2 Aminopropoxy 3 Chlorobenzene

High-Resolution Spectroscopic Techniques for Elucidating Fine Structural Details

High-resolution spectroscopic methods serve as powerful, non-destructive tools for probing the molecular framework of 1-(2-Aminopropoxy)-3-chlorobenzene at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy are indispensable for a comprehensive structural characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced NMR spectroscopy is a cornerstone technique for the detailed structural investigation of this compound in the solution state. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of the constituent atoms, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignments and for deciphering complex stereochemical and conformational features.

Techniques such as 2D Homonuclear Correlation Spectroscopy (COSY) are utilized to identify proton-proton (¹H-¹H) coupling networks, which allows for the sequential assignment of protons along the aminopropoxy side chain. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate protons with their directly attached carbon atoms and with carbons two or three bonds away, respectively. This provides a complete and unambiguous assignment of all proton and carbon signals in the molecule.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly insightful. This technique detects through-space interactions between protons that are in close proximity, providing crucial data for determining the preferred spatial arrangement of the flexible side chain relative to the chlorobenzene (B131634) ring. The magnitude of the Nuclear Overhauser Effect (NOE) signals, in conjunction with the analysis of three-bond coupling constants (³J), allows for a detailed understanding of the torsional angles and the population of different rotational isomers (rotamers) in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts are dependent on the solvent and experimental conditions. The data presented is illustrative.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.80 - 7.30 | 114.0 - 135.0 |

| Aromatic C-O | - | ~158.0 |

| Aromatic C-Cl | - | ~135.5 |

| -OCH₂- | 3.90 - 4.20 | ~72.0 |

| -CH(NH₂)- | 3.30 - 3.70 | ~49.0 |

| -CH₃ | 1.20 - 1.50 | ~17.0 |

| -NH₂ | 1.60 - 2.80 (broad) | - |

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state. While obtaining single crystals of the parent this compound suitable for X-ray diffraction can be challenging, the analysis of its crystalline derivatives (e.g., salts or co-crystals) offers unparalleled insight into its solid-state conformation. This technique precisely determines bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's three-dimensional structure frozen in the crystal lattice. The resulting crystal structure confirms the connectivity of the atoms and reveals the absolute stereochemistry of the chiral center in the aminopropoxy moiety.

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Vibrations and Interactions

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (often two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 2960 |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Chiroptical Properties and Stereochemical Studies of Enantiomeric Analogues

The presence of a chiral center at the second carbon of the propoxy chain means that this compound exists as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are specifically designed to study such chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. The resulting spectra are characteristic "fingerprints" for each enantiomer, with mirror-image spectra for the (R)- and (S)-forms. By comparing experimentally obtained ECD or VCD spectra with those predicted from quantum chemical calculations, the absolute configuration of the enantiomers can be unequivocally determined.

Computational Conformational Analysis and Energy Landscapes

To complement experimental data, computational modeling is employed to explore the full conformational space and energy landscape of this compound. Using methods like molecular mechanics with various force fields (e.g., MMFF, AMBER), a systematic conformational search can be performed by systematically rotating the molecule's flexible bonds. This process generates a potential energy surface, which maps the relative energies of thousands of possible conformations. From this map, the lowest-energy (most stable) conformers can be identified, and the energy barriers for interconversion between them can be calculated. These theoretical models are invaluable for interpreting experimental results, such as NMR-derived NOEs and coupling constants, by providing a detailed picture of the dynamic conformational equilibrium that exists in solution.

Computational Chemistry and Quantum Mechanical Investigations of 1 2 Aminopropoxy 3 Chlorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules. For 1-(2-Aminopropoxy)-3-chlorobenzene, DFT studies offer a detailed picture of its molecular orbitals and charge distribution, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability.

For analogous aromatic compounds, the regions of high HOMO density are typically located on the aminopropoxy group and the benzene (B151609) ring, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO is often distributed over the chlorobenzene (B131634) ring, indicating its susceptibility to nucleophilic attack. The specific locations of the HOMO and LUMO in this compound would pinpoint the most likely atoms to be involved in reactions.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are prone to electrophilic attack, and blue representing electron-deficient areas (positive potential) that are susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the aminopropoxy group due to their high electronegativity. The chlorine atom would also exhibit a region of negative potential. The hydrogen atoms of the amino group and the aromatic ring would likely show positive potential. This detailed charge distribution analysis helps in understanding intermolecular interactions and the initial steps of a chemical reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the influence of its environment, such as a solvent. nih.govcam.ac.uksibran.ru For this compound, MD simulations can reveal how the molecule changes its shape and how it interacts with surrounding solvent molecules.

The aminopropoxy side chain of the molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. cam.ac.uk Understanding the preferred shapes of the molecule is crucial as its conformation can significantly impact its reactivity and interactions with other molecules.

Furthermore, MD simulations can model the solvation of this compound in different solvents. sibran.ru These simulations can show how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the solute's conformation and dynamics. nih.gov For instance, in a polar solvent like water, the solvent molecules would be expected to form hydrogen bonds with the amino and ether groups of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Predictions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. researchgate.netnih.gov By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property, QSPR models can estimate various physicochemical properties without the need for experimental measurements.

For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility. nih.gov The process involves calculating a wide range of molecular descriptors for the compound, including topological, geometrical, and electronic descriptors. nih.gov These descriptors are then used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms, that correlates the descriptors with the desired property. nih.govnih.gov Such models are valuable for virtual screening and for prioritizing compounds for further experimental investigation. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Search and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions. For this compound, methods like transition state (TS) searching and Intrinsic Reaction Coordinate (IRC) calculations can map out the entire energy landscape of a reaction, from reactants to products.

A transition state is the highest energy point along the reaction pathway and represents the "point of no return" for a reaction. By locating the TS for a specific reaction involving this compound, chemists can understand the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates and understanding the factors that influence them.

Once the transition state is found, an IRC calculation can be performed. This calculation traces the reaction path downhill from the transition state to both the reactants and the products. The IRC provides a detailed, step-by-step view of the geometric changes that occur as the reaction progresses, offering a "movie" of the chemical transformation at the molecular level. These computational studies are invaluable for understanding reaction mechanisms in detail.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, providing a valuable complement to experimental data. nih.gov For this compound, in silico predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in its characterization and identification.

DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of the molecule. nih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared with experimental spectra to confirm the molecular structure.

Similarly, the vibrational frequencies of this compound can be calculated to predict its IR spectrum. The calculated spectrum will show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups in the molecule, such as the N-H and C-O stretches.

Exploratory Research in Biological Chemistry and Mechanistic Biology Strictly in Vitro and in Silico Without Clinical Relevance

Design and Synthesis of 1-(2-Aminopropoxy)-3-chlorobenzene Analogues as Mechanistic Probes

The creation of analogs of a lead compound like this compound is a cornerstone of medicinal chemistry and chemical biology. This process allows researchers to dissect the contributions of different parts of the molecule to its biological activity and to develop tools to probe biological systems. The design of these analogs would systematically explore modifications to three key regions of the molecule: the aminopropoxy chain, the chlorobenzene (B131634) ring, and the nature of the substituents.

Table 1: Potential Analog Design Strategies for this compound

| Molecular Region | Modification Strategy | Rationale |

| Aminopropoxy Chain | Varying the length of the alkyl chain (e.g., ethoxy, butoxy). | To probe the optimal distance and flexibility for interaction with a biological target. |

| Introducing stereochemistry at the 2-position (R- and S-isomers). | To investigate stereospecific binding requirements of a target. | |

| Modifying the amino group (e.g., methylation, acetylation). | To alter the basicity and hydrogen bonding capacity. | |

| Chlorobenzene Ring | Shifting the position of the chlorine atom (ortho, meta, para). | To explore the influence of substituent position on electronic properties and binding. |

| Replacing the chlorine with other halogens (F, Br, I). | To systematically vary the size and electronegativity of the substituent. | |

| Introducing additional substituents on the ring. | To modulate lipophilicity, electronic character, and steric profile. |

The synthesis of these analogs would likely involve standard organic chemistry reactions. For instance, the ether linkage could be formed via a Williamson ether synthesis, reacting a substituted chlorophenol with an appropriate amino alcohol derivative. The specific synthetic routes would be adapted based on the desired modifications.

In Vitro Enzyme Inhibition Studies and Binding Kinetics Focused on Molecular Mechanisms

Once synthesized, the parent compound and its analogs would be screened against a panel of enzymes to identify potential biological targets. If a lead interaction is identified, detailed in vitro enzyme inhibition studies would be conducted to elucidate the mechanism of action. These studies are crucial for understanding how the compound affects enzyme function at a molecular level.

Key parameters determined in these studies include the half-maximal inhibitory concentration (IC₅₀), which provides a measure of the compound's potency. Further kinetic analyses would differentiate between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. The determination of the inhibition constant (Kᵢ) provides a more precise measure of the inhibitor's affinity for the enzyme.

Receptor Binding Assays for Understanding Ligand-Protein Interactions at a Fundamental Level

Should the compound or its analogs show affinity for a receptor, receptor binding assays are employed to quantify this interaction. These assays are fundamental to understanding how a ligand recognizes and binds to its specific receptor protein. Radioligand binding assays are a classic example, where a radiolabeled version of a known ligand competes with the test compound for binding to the receptor.

The data from these assays are used to calculate the affinity of the compound for the receptor, typically expressed as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ) in competition assays. A lower Kₔ or Kᵢ value indicates a higher binding affinity. Structure-activity relationships (SAR) can be established by comparing the binding affinities of a series of analogs, revealing which molecular features are critical for receptor recognition.

Investigation of Molecular Interactions with Biomolecules through Biophysical Methods

To gain a deeper, quantitative understanding of the binding event between this compound analogs and their biological targets, a variety of biophysical techniques would be utilized. nih.gov These methods provide detailed information about the thermodynamics, kinetics, and structural aspects of the interaction.

Surface Plasmon Resonance (SPR): This technique can measure the association (kₒₙ) and dissociation (kₒff) rate constants of a ligand binding to a protein immobilized on a sensor surface. This provides real-time kinetic data and allows for the calculation of the dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding, offering insights into the driving forces of the interaction.

NMR Titration: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of a small molecule on a protein. By monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the ligand, the specific amino acid residues involved in the interaction can be identified.

Table 2: Biophysical Methods for Studying Ligand-Protein Interactions

| Technique | Information Obtained | Key Parameters |

| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity | kₒₙ, kₒff, Kₔ |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics and affinity | Kₐ, ΔH, ΔS, stoichiometry (n) |

| NMR Titration | Binding site identification and structural changes | Chemical Shift Perturbations (CSPs) |

Development of Molecular Tools and Probes Based on the this compound Scaffold

If an analog of this compound demonstrates high affinity and selectivity for a particular biological target, it could be further developed into a molecular probe. These probes are invaluable tools for studying the function and localization of their targets in complex biological systems.

Development of a molecular probe would involve conjugating the core scaffold to a reporter group, such as:

A fluorescent dye: To allow for visualization of the target protein within cells using fluorescence microscopy.

A biotin (B1667282) tag: To enable affinity purification of the target protein and its interacting partners.

A photo-affinity label: To allow for covalent and irreversible cross-linking to the target protein upon photoactivation, facilitating target identification.

The design of such probes requires careful consideration to ensure that the addition of the reporter group does not significantly impair the binding affinity and selectivity of the original scaffold.

Mechanistic Studies of Cellular Processes in vitro (e.g., pathway modulation, specific protein interactions, excluding therapeutic or toxic effects)

With potent and selective analogs in hand, researchers can begin to investigate their effects on cellular processes in vitro. These studies aim to understand the downstream consequences of the compound's interaction with its target, without focusing on therapeutic outcomes.

For example, if an analog inhibits a specific kinase, researchers could use techniques like Western blotting to examine the phosphorylation status of known substrates of that kinase. This would provide evidence that the compound is engaging its target within a cellular context and modulating a specific signaling pathway. Other in vitro assays could be employed to investigate effects on cell morphology, protein-protein interactions, or gene expression, all with the goal of elucidating the fundamental biological role of the target protein.

Applications As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Utility in the Synthesis of Complex Heterocyclic Compounds

The primary amine functionality of 1-(2-Aminopropoxy)-3-chlorobenzene serves as a key reactive site for the construction of nitrogen-containing heterocycles. This moiety can readily participate in condensation reactions with various carbonyl compounds, such as diketones, ketoesters, and aldehydes, to form a wide array of heterocyclic systems. For instance, reactions with β-dicarbonyl compounds could potentially lead to the formation of substituted diazepines or other seven-membered rings.

Furthermore, the presence of the chlorophenyl group offers a handle for subsequent cyclization reactions. Intramolecular nucleophilic aromatic substitution (SNAAr) or metal-catalyzed cross-coupling reactions could be envisioned where the amino group or a derivative thereof displaces the chlorine atom to form fused heterocyclic systems. The specific nature of the heterocyclic product would depend on the nature of the other reactants and the reaction conditions employed.

A plausible synthetic route could involve the initial acylation of the amino group followed by an intramolecular cyclization to generate, for example, benzoxazine (B1645224) or benzodiazepine (B76468) derivatives. The inherent chirality at the 2-position of the propoxy chain could also be exploited for the synthesis of enantiomerically pure heterocyclic compounds, which are of significant interest in medicinal chemistry.

Role in the Construction of Macrocyclic Structures and Cryptands

Macrocyclic compounds, including crown ethers and cryptands, are of great interest for their ability to selectively bind ions and small molecules. The structure of this compound, with its terminal amino group and a distal chloro-substituted aromatic ring, provides the necessary components for its incorporation into macrocyclic frameworks.

The amino group can be readily difunctionalized, for example, by reaction with two equivalents of an electrophile containing a long chain, to form a key building block for macrocyclization. Subsequent reaction of this intermediate with another difunctionalized component could lead to the formation of a macrocycle. The 3-chlorophenyl group can act as a rigid structural element within the macrocycle or be further functionalized.

The synthesis of cryptands, which are three-dimensional macrobicyclic compounds, often involves the reaction of a tripodal amine with a suitable diether or dihalide. mdpi.comresearchgate.netnih.gov While direct application of this compound in this context is not documented, its derivatives could potentially serve as precursors. For example, the amino group could be modified to create a larger, more complex building block suitable for cryptand synthesis.

Precursor for the Synthesis of Novel Polymer Monomers or Functional Materials

The presence of a reactive primary amine and a polymerizable or modifiable aromatic ring suggests that this compound could serve as a precursor for novel polymer monomers. The amino group can be converted into a variety of polymerizable functionalities, such as an acrylamide (B121943) or a methacrylamide, through reaction with the corresponding acyl chlorides or anhydrides.

Alternatively, the chlorophenyl group could be subjected to polymerization reactions. For instance, under specific catalytic conditions, the chlorine atom could be involved in cross-coupling polymerization reactions, such as Suzuki or Heck coupling, with suitable difunctional comonomers to produce aromatic polymers with pendant aminopropoxy side chains. These side chains could then be used to impart specific properties to the polymer, such as hydrophilicity, or to serve as sites for further functionalization.

The general synthetic scheme for such monomers would involve the protection of the amino group, followed by the introduction of a polymerizable moiety, and subsequent deprotection.

Integration into Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid generation of complex molecules from three or more starting materials in a single step. nih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for participation in a variety of well-known MCRs.

For example, it could serve as the amine component in the Ugi or Passerini reactions. In an Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of α-acetamido carboxamides. The resulting products would incorporate the 3-chlorophenoxypropyl moiety, offering a point of diversity for further chemical exploration.

Similarly, in a Biginelli-type reaction, it could potentially react with a β-ketoester and an aldehyde to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities. The ability to introduce the this compound scaffold into complex molecular architectures through MCRs highlights its potential for generating libraries of novel chemical entities for drug discovery and other applications.

Development of Libraries of Novel Chemical Entities from the this compound Core Structure

Building upon the synthetic handles present in this compound, it is conceivable to develop libraries of novel chemical entities. The primary amine can be derivatized through a multitude of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce a wide range of substituents.

The chloro-substituent on the aromatic ring offers another point for diversification. It can be subjected to various cross-coupling reactions to introduce different aryl, alkyl, or heteroaryl groups. Nucleophilic aromatic substitution could also be employed to introduce other functional groups.

By systematically varying the substituents at both the amino group and the aromatic ring, a large and diverse chemical library can be constructed. This library could then be screened for various biological activities, leading to the discovery of new lead compounds in drug discovery programs. The chiral center in the propoxy chain adds another layer of complexity and potential for stereospecific interactions with biological targets.

Future Research Directions and Unanswered Questions in the Academic Study of 1 2 Aminopropoxy 3 Chlorobenzene

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of 1-(2-Aminopropoxy)-3-chlorobenzene is a largely unexplored area, ripe for investigation. The presence of a primary amine, an ether linkage, and an aryl chloride offers multiple sites for chemical modification. Future research should systematically explore the reactivity of each of these functional groups. Key unanswered questions include:

How does the electronic interplay between the electron-donating aminopropoxy group and the electron-withdrawing chlorine atom influence the reactivity of the benzene (B151609) ring towards electrophilic and nucleophilic aromatic substitution?

What are the preferred pathways for the oxidation and reduction of the molecule?

Can the primary amine be selectively functionalized in the presence of the other reactive sites?

Are there any intramolecular reactions or rearrangements that can be induced under specific conditions?

Investigating these questions could lead to the discovery of novel transformations and the synthesis of a diverse library of derivatives with unique properties.

Application in Emerging Fields of Chemical Science

The structural features of this compound make it a promising candidate for applications in several emerging fields of chemical science.

Catalysis: The primary amine functionality could serve as a coordination site for metal ions, suggesting the potential for developing novel catalysts. Future studies could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations, such as cross-coupling reactions or asymmetric synthesis.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding (via the amine group) and potentially other non-covalent interactions opens up avenues in supramolecular chemistry. Research could focus on the design and synthesis of self-assembling systems, such as gels, liquid crystals, or molecular cages, based on this scaffold. Understanding the principles that govern the self-assembly of its derivatives is a key area for future exploration.

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Currently, the synthesis of this compound likely relies on classical multi-step procedures. A significant future research direction would be the development of more sustainable and atom-economical synthetic routes. This could involve:

One-pot reactions: Designing a process where multiple synthetic steps are carried out in a single reaction vessel to reduce waste and improve efficiency.

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste.

Use of greener solvents and reagents: Exploring the use of environmentally benign solvents and renewable starting materials.

Developing such methodologies would not only be of academic interest but also have practical implications for any potential large-scale production.

Addressing Challenges in Stereochemical Control for Complex Analogues

The aminopropoxy group in this compound contains a chiral center. This presents both a challenge and an opportunity for the synthesis of complex, stereochemically pure analogues. Future research should focus on developing stereoselective synthetic methods to access enantiomerically pure forms of its derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. The ability to control the stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities and material properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Reaction Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. In the context of this compound, these computational tools could be employed to:

Predict properties: Develop quantitative structure-activity relationship (QSAR) models to predict the biological, chemical, and physical properties of its derivatives.

Optimize reaction conditions: Use ML algorithms to predict the optimal conditions for synthetic transformations, reducing the need for extensive experimental screening.

Design novel molecules: Employ generative models to design new analogues of this compound with desired properties for specific applications.

The integration of computational and experimental approaches will be key to accelerating the exploration of the chemical space around this scaffold.

Elucidation of Specific Molecular Interactions in Complex In Vitro Systems

Given the structural similarities of this compound to known bioactive molecules, a critical area of future research will be the investigation of its interactions within complex biological systems. In vitro studies will be essential to understand how this compound and its derivatives interact with specific molecular targets, such as enzymes and receptors. Key research questions include:

What are the primary molecular targets of this compound and its analogues?

What are the specific binding modes and affinities of these compounds to their biological targets?

How do structural modifications to the this compound scaffold affect its biological activity and selectivity?

Answering these questions will be fundamental to unlocking the potential of this compound in areas such as drug discovery and chemical biology.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminopropoxy)-3-chlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chlorophenol and 2-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key variables include solvent polarity, temperature, and stoichiometry. For example, polar aprotic solvents like DMF enhance nucleophilicity, while excess amine can mitigate side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Analogous routes for bromoalkoxy chlorobenzenes (e.g., 1-(4-bromobutoxy)-3-chlorobenzene) report yields of 60–85% under similar conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aminopropoxy chain (δ ~3.5–4.0 ppm for -O-CH₂-CH(NH₂)-) and aromatic chlorination (δ ~6.8–7.4 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ (calculated m/z: ~200.6).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Melting Point : Compare with analogs (e.g., 1-amino-4-chloro-2-nitrobenzene, mp 116–118°C) to infer crystallinity .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (respirators with organic vapor cartridges if exposure exceeds limits) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent amine oxidation. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., amine vs. ether group dominance in electrophilic substitution)?

- Methodological Answer : Systematic studies using substituent-directed metalation (e.g., LiTMP) or computational modeling (DFT) can clarify regioselectivity. For example, electron-rich aminopropoxy groups may activate the para position, while steric hindrance from the chloro group directs substitution meta. Comparative studies with analogs (e.g., 1-(2-chloroprop-2-enyl)-2-ethylbenzene) suggest steric and electronic factors dominate .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

- Methodological Answer :

- Hydrolysis : Assess pH-dependent stability (e.g., accelerated testing at pH 1–13, 37°C). The chloro group may hydrolyze to phenol derivatives under alkaline conditions.

- Photolysis : UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents identifies photodegradants via LC-MS.

- Oxidative Stability : H₂O₂ or Fenton’s reagent tests predict susceptibility to radical-mediated degradation .

Q. What computational approaches are suitable for predicting its pharmacological potential?

- Methodological Answer :

- Molecular Docking : Screen against targets like GPCRs or kinases using AutoDock Vina. The aminopropoxy chain may enhance binding to amine receptors.

- QSAR : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data from structural analogs (e.g., imidazo[1,2-b]pyridazine derivatives in patent EP4363420) .

Q. How does steric hindrance from the chloro and aminopropoxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Perform Suzuki-Miyaura coupling with para-substituted aryl halides. Steric maps (e.g., using Molinspiration) predict hindered rotation at the 3-chloro position, favoring couplings at the less hindered meta site. Experimental validation with Pd(PPh₃)₄ and aryl boronic acids under microwave irradiation (100°C, 1 h) can quantify selectivity .

Q. What strategies improve stability in formulation studies for biomedical applications?

- Methodological Answer :

- Salt Formation : React with HCl or trifluoroacetic acid to stabilize the amine group.

- Lyophilization : Freeze-drying in trehalose or mannitol matrices reduces hydrolysis.

- Encapsulation : Use PLGA nanoparticles (≤200 nm) for controlled release, as demonstrated for crystalline imidazo[1,2-b]pyridazine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.